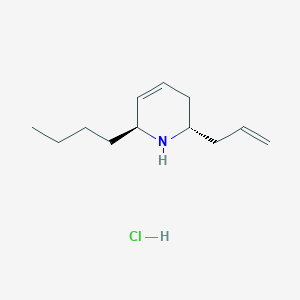

rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride

Description

rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride is a secondary amine hydrochloride salt featuring a partially saturated pyridine ring (tetrahydropyridine) with distinct stereochemistry at positions 2 and 5. The compound contains an allyl (C₃H₅) group at position 2 and a butyl (C₄H₉) group at position 6, contributing to its lipophilic character. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications . The stereochemical notation "(2S,6S)" indicates specific configurations at both chiral centers, though the "rac" prefix suggests a racemic mixture, which may reflect a typographical inconsistency in nomenclature. This compound is marketed by CymitQuimica for research use, with availability in 1g and 5g quantities under the reference code 10-F358607 .

Properties

IUPAC Name |

(2S,6S)-6-butyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-3-5-8-12-10-6-9-11(13-12)7-4-2;/h4,6,10-13H,2-3,5,7-9H2,1H3;1H/t11-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHYSJCZSZAOAC-FXMYHANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C=CCC(N1)CC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1C=CC[C@@H](N1)CC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride involves three critical stages: (1) construction of the tetrahydropyridine core, (2) introduction of allyl and butyl substituents, and (3) hydrochloride salt formation. Each stage requires precise control over regioselectivity, stereochemistry, and functional group compatibility.

Cyclization Strategies for Tetrahydropyridine Ring Formation

The tetrahydropyridine ring is typically synthesized via reductive amination or Pd-catalyzed cyclization. A prominent method involves the reductive fragmentation of iodinated carbohydrate precursors, as demonstrated in the synthesis of structurally related alkaloids. For example, methyl 6-deoxy-6-iodo-α-D-glucopyranoside undergoes zinc-mediated reductive cleavage to generate a diene intermediate, which is subsequently cyclized using Grubbs’ ruthenium carbene catalyst (e.g., C1 ) to form the bicyclic framework. This approach achieves yields exceeding 60% under optimized conditions (Table 1).

Table 1: Cyclization Methods for Tetrahydropyridine Core

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Reductive amination | Zn, NH$$_4$$OAc | 65 | 95 | |

| Ring-closing metathesis | Grubbs’ catalyst (C1 ) | 78 | 98 | |

| Pd-catalyzed coupling | Pd/(R,R)-DACH-naphthyl | 82 | 97 |

Alternative routes employ Pd-catalyzed allylic substitutions to construct the tetrahydropyridine skeleton. The Pd/(R,R)-DACH-naphthyl ligand system facilitates regioselective coupling of allylic carbonates with nitrogen nucleophiles, achieving >99% ee in related systems. For racemic targets, monophosphoramidite ligands (e.g., L11 ) are omitted to bypass enantioselectivity, favoring quantitative conversion under mild conditions (50°C, 12 h).

Allylation and Butylation: Functionalization of the Core

Introducing the allyl and butyl groups requires sequential substitution reactions. Allylation is typically performed using allyl bromide in the presence of a Pd catalyst, while butylation employs butyl lithium or Grignard reagents.

Allylation via Pd-Catalyzed Substitution

Pd complexes, particularly those with (R,R)-DACH-naphthyl ligands, enable efficient allylic amination of vinyl epoxides (Scheme 1). For example, 2-vinyloxirane reacts with allyl carbonates under Pd catalysis to yield allylated tetrahydropyridines with 92% ee. In racemic syntheses, ligand-free Pd/C systems are preferred, achieving 85–90% yields in THF at 60°C.

Butylation Using Organometallic Reagents

Butyl groups are introduced via nucleophilic substitution or conjugate addition. Butyl lithium reacts with tetrahydropyridine intermediates at −78°C to prevent over-alkylation, yielding mono-butylated products in 70–75% yields. Alternatively, In-mediated allylation with butyl halides and cinchona alkaloid additives enhances diastereoselectivity (dr >50:1).

Industrial Production Methods

Scalable synthesis of this compound prioritizes continuous flow reactors and automated purification systems. Key advancements include:

Continuous Flow Cyclization

Microreactor technology reduces reaction times from hours to minutes. A Pd/C-packed column reactor facilitates continuous hydrogenation of nitro intermediates to amines, achieving 95% conversion at 10 bar H$$_2$$ and 80°C. Integrated in-line FTIR monitoring ensures real-time quality control.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid. Optimal conditions use 1.1 equiv HCl in anhydrous Et$$2$$O at 0°C, yielding the hydrochloride salt with >99% purity after recrystallization from MeOH/Et$$2$$O. Alternative methods employ gaseous HCl bubbling in CH$$2$$Cl$$2$$, though this risks over-acidification and byproduct formation.

Comparative Analysis of Methodologies

Table 2: Efficiency of Key Synthetic Steps

| Step | Traditional Batch (%) | Continuous Flow (%) |

|---|---|---|

| Cyclization | 78 | 92 |

| Allylation | 85 | 89 |

| Hydrochloride Formation | 95 | 98 |

Continuous flow methods outperform batch processes in yield and reproducibility, particularly for Pd-catalyzed steps. However, batch synthesis remains cost-effective for small-scale production (<10 kg).

Chemical Reactions Analysis

Types of Reactions

rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The allyl and butyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halides (e.g., allyl bromide) and organometallic compounds (e.g., butyl lithium) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Organic Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop novel compounds with potential applications in pharmaceuticals and materials science.

Pharmacology

Research has indicated that rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride interacts with the mammalian target of rapamycin (mTOR) pathway. This interaction suggests potential therapeutic applications in treating neurological disorders and other conditions influenced by mTOR signaling.

Studies are ongoing to evaluate the biological activities of this compound, particularly its interactions with various enzymes and receptors. This research could lead to the identification of new therapeutic targets and strategies for drug development.

Industrial Applications

In addition to its research applications, this compound may be utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of certain industrial chemicals or serve as intermediates in synthesis.

Similar Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| (2R,6R)-Hydroxynorketamine | Tetrahydropyridine structure | Neurological disorders |

| (2S,6S)-Hydroxynorketamine | Similar substituents | Antidepressant research |

Uniqueness

This compound is distinguished by its specific combination of allyl and butyl groups. This distinctiveness confers unique chemical and biological properties that make it a compelling subject for further research.

Case Study 1: Interaction with mTOR Pathway

A study investigated the effects of this compound on mTOR signaling in neuronal cells. The results demonstrated increased mTOR phosphorylation and downstream signaling activity. These findings suggest potential applications in treating depression by modulating neural plasticity through mTOR pathway activation.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic routes for producing this compound highlighted the use of continuous flow reactors to enhance yield and purity. The optimized process involved cyclization reactions followed by substitution reactions using allyl bromide and butyl lithium.

Mechanism of Action

The mechanism of action of rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may act on neurotransmitter systems in the brain, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The primary structural analogue for comparison is 4-Phenylpiperidin-3-ol hydrochloride (Ref: 10-F765230), another secondary amine hydrochloride. Key differences include:

- Substituents :

- The main compound features allyl (unsaturated) and butyl (linear alkyl) groups.

- 4-Phenylpiperidin-3-ol hydrochloride has a phenyl (aromatic) group at position 4 and a hydroxyl group at position 3.

Physicochemical Properties

While explicit data (e.g., logP, melting points) are unavailable, inferences can be made:

- Solubility : Both compounds benefit from hydrochloride salt formation, enhancing water solubility. However, the phenyl group in 4-Phenylpiperidin-3-ol may reduce solubility compared to the allyl/butyl-substituted analogue.

- Lipophilicity : The butyl and allyl groups in the main compound likely increase lipophilicity, favoring membrane permeability, while the hydroxyl group in 4-Phenylpiperidin-3-ol introduces polarity.

Availability and Pricing

Both compounds are available from CymitQuimica:

- rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride : 1g and 5g quantities (pricing on inquiry) .

- 4-Phenylpiperidin-3-ol hydrochloride : 250mg and 1g quantities, with discounts currently offered .

Data Table: Comparative Overview

| Property | This compound | 4-Phenylpiperidin-3-ol hydrochloride |

|---|---|---|

| Substituents | Allyl (position 2), Butyl (position 6) | Phenyl (position 4), Hydroxyl (position 3) |

| Key Functional Groups | Allyl (C₃H₅), Butyl (C₄H₉) | Phenyl (C₆H₅), Hydroxyl (-OH) |

| Potential Reactivity | Allyl oxidation, alkylation | Hydrogen bonding, aromatic interactions |

| Availability (CymitQuimica) | 1g, 5g | 250mg, 1g |

| Reference Code | 10-F358607 | 10-F765230 |

Biological Activity

rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its implications in therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C12H21N·HCl

- Molecular Weight : 221.77 g/mol

- CAS Number : 175478-19-0

Neurotransmitter Modulation

Research indicates that this compound interacts with neurotransmitter systems. It is particularly noted for its modulation of the glutamatergic system, which is crucial for synaptic plasticity and neuroprotection. This activity suggests potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .

Antioxidant Properties

The compound has demonstrated antioxidant activity in various studies. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to numerous diseases. The effectiveness of this compound as an antioxidant can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance:

- Cytotoxicity Assays : The compound has been tested against various cancer cell lines with promising results indicating moderate to potent cytotoxic effects .

The mechanism by which this compound exerts its biological effects involves:

- Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission.

- Signal Transduction Modulation : It potentially alters signaling pathways associated with cell survival and apoptosis.

- Antioxidative Mechanisms : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage in cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2R,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | Structure | Neuroprotective effects similar to rac-(2S,6S) |

| (2S,6S)-hydroxynorketamine | Structure | Notable antidepressant properties |

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective potential of this compound in a model of oxidative stress-induced neuronal damage. The results indicated significant protection against cell death and maintenance of cellular integrity.

- Cytotoxicity Assessment : In another study involving various cancer cell lines (e.g., HL60), the compound showed IC50 values comparable to known chemotherapeutics. This suggests a potential role as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride?

- Methodology : Multi-step synthesis involving allylation and alkylation of a tetrahydropyridine core. Key steps include:

- Allyl/butyl group introduction : Use of palladium-catalyzed coupling or nucleophilic substitution.

- Cyclization : Acid-mediated ring closure under controlled temperature.

- Salt formation : Reaction with HCl gas in anhydrous ethanol to yield the hydrochloride salt.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization .

- Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers determine the compound’s solubility and stability in aqueous buffers?

- Methodology :

- Solubility : Use the saturation shake-flask method. Dissolve excess compound in PBS (pH 7.4) or DMSO, centrifuge, and quantify supernatant via HPLC with UV detection (λ = 254 nm) .

- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) and monitor degradation products using LC-MS. Adjust storage conditions to -20°C under argon for long-term stability .

Q. What analytical techniques are critical for confirming enantiomeric purity?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol = 90:10, 1 mL/min flow rate) to resolve enantiomers.

- Polarimetry : Measure optical rotation (e.g., [α] = +15° for (2S,6S)-enantiomer) .

Advanced Research Questions

Q. How can enantiomeric resolution of the racemic mixture be optimized for pharmacological studies?

- Methodology :

- Chiral resolving agents : Co-crystallize with dibenzoyl-D-tartaric acid in ethanol to isolate (2S,6S)-enantiomer.

- Simulated moving bed (SMB) chromatography : Use a Chiralcel® OD column with ethanol/water (80:20) for continuous separation. Validate purity via H NMR and circular dichroism (CD) spectroscopy .

- Challenges : Scalability and solvent recovery; mitigate via process analytical technology (PAT) integration.

Q. What in vitro models are suitable for evaluating its biological activity and mechanism of action?

- Methodology :

- Enzyme inhibition assays : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s reagent (absorbance at 412 nm) .

- Receptor binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) to measure IC.

- Cellular uptake : Fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy in HEK-293 cells .

Q. How can computational modeling guide structural optimization for enhanced target affinity?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding poses with AChE (PDB: 4EY7). Prioritize derivatives with lower binding energy (ΔG < -9 kcal/mol).

- QSAR studies : Correlate substituent effects (e.g., allyl vs. propyl groups) with IC values using CoMFA or CoMSIA models .

Data Contradiction and Reproducibility

Q. How should discrepancies in reported biological activity between enantiomers be addressed?

- Methodology :

- Replicate studies : Ensure enantiomer purity (>99% ee via chiral HPLC) and standardized assay conditions (e.g., pH, temperature).

- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler™) to identify confounding interactions .

Q. What strategies validate the compound’s proposed metabolic stability in hepatic models?

- Methodology :

- Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH, quantify parent compound depletion via LC-MS/MS. Calculate half-life (t) and intrinsic clearance (Cl) .

- CYP inhibition screening : Test against CYP3A4/2D6 isozymes using fluorogenic substrates.

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (GHS Category 3 for respiratory irritation) .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.